molecular formula C21H17FN4O3 B2884189 6-(4-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1105196-36-8

6-(4-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2884189
CAS No.: 1105196-36-8
M. Wt: 392.39
InChI Key: ZGGJOKKWJHUIGH-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazin-3-one core substituted with a 4-ethoxyphenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 4-fluorophenyl group via a methyl linker. The ethoxy group enhances lipophilicity and may improve membrane permeability, while the fluorophenyl-oxadiazole moiety likely contributes to target binding through halogen interactions and π-π stacking . Such structural motifs are common in medicinal chemistry for their metabolic stability and receptor affinity, particularly in central nervous system (CNS) and antimicrobial drug development .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-2-28-17-9-5-14(6-10-17)18-11-12-20(27)26(24-18)13-19-23-21(25-29-19)15-3-7-16(22)8-4-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGJOKKWJHUIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule notable for its unique structural features, including a dihydropyridazinone core and an oxadiazole ring. These characteristics suggest potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.

Structural Features

The structural formula of the compound can be represented as follows:

C20H20FN3O3\text{C}_{20}\text{H}_{20}\text{F}\text{N}_3\text{O}_3

This compound features:

  • Dihydropyridazinone Core : Known for its biological activity.
  • Oxadiazole Ring : Associated with various pharmacological effects.
  • Ethoxy and Fluorophenyl Substituents : These groups may enhance the compound's solubility and reactivity.

Case Studies and Research Findings

  • Oxadiazole Derivatives in Drug Discovery :
    • A review highlighted that oxadiazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. For example, certain oxadiazole compounds were shown to inhibit human deacetylase Sirtuin 2 (HDSirt2) and other enzymes relevant to cancer progression .
  • Cytotoxicity Studies :
    • In vitro studies have indicated that oxadiazole-containing compounds can induce cytotoxicity in various cell lines. For example, one study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . The presence of electron-withdrawing groups like fluorine enhances the cytotoxic potential.
  • Mechanism of Action :
    • Although specific mechanisms for the compound remain unreported, related oxadiazole compounds have been shown to interact with multiple biological targets including protein kinases and enzymes involved in cellular signaling pathways.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-(4-methoxyphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-oneMethoxy group enhances solubilityAnticancer activity reported
5-(3,4-Difluorophenyl)-1,2,4-oxadiazoleDifluorophenyl groupNeuroprotective effects in models of neurodegeneration
2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-isopropylphenyl)-2,3-dihydropyridazin-3-oneBromophenyl group increases reactivityInhibitory effects on tumor growth

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Dihydropyridazinone Cores

Compound 1113108-17-0 ():

  • Structure : 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one.
  • Comparison: The dihydropyridazinone core is retained, but the oxadiazole substituent is 4-chlorophenyl instead of 4-fluorophenyl. The pyridazinone substituent is 4-fluorophenyl instead of 4-ethoxyphenyl. The absence of an ethoxy group may limit hydrogen-bonding interactions with targets .

Compound 1161004-70-1 ():

  • Structure : 2-(4-Fluorophenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one.
  • Comparison :
    • Replaces the oxadiazole-methyl group with a trifluoromethyl substituent.
    • Impact : The trifluoromethyl group enhances metabolic stability but reduces solubility due to strong electron-withdrawing effects. The lack of an oxadiazole ring may diminish binding to enzymes requiring heterocyclic recognition .

Analogues with 1,2,4-Oxadiazole Moieties

Compound 46 ():

  • Structure : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
  • Comparison: Shares the 1,2,4-oxadiazole ring but linked to a benzimidazolone core instead of dihydropyridazinone. Impact: The benzimidazolone core may offer better π-stacking but lower conformational flexibility compared to dihydropyridazinone. The phenethyl chain could enhance hydrophobic interactions but increase molecular weight (MW = ~395 g/mol vs. ~418 g/mol for the target compound) .

3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide ():

  • Comparison: Retains the 4-fluorophenyl-oxadiazole group but replaces the dihydropyridazinone with a piperidine-carboxamide scaffold. This compound demonstrated antituberculosis activity, suggesting the fluorophenyl-oxadiazole motif is critical for target engagement .

Pharmacological and Physicochemical Comparisons

Property Target Compound 1113108-17-0 1161004-70-1 Compound 46 ()
Core Structure Dihydropyridazinone Dihydropyridazinone Dihydropyridazinone Benzimidazolone
Oxadiazole Substituent 4-Fluorophenyl 4-Chlorophenyl N/A 4-Chlorophenethyl
Pyridazinone Substituent 4-Ethoxyphenyl 4-Fluorophenyl 4-Fluorophenyl/CF3 N/A
Molecular Weight (g/mol) ~418.41 396.80 ~325.27 ~395.84
Key Features Balanced solubility/binding High lipophilicity Metabolic stability TRPA1/TRPV1 antagonism

Research Findings and Implications

  • Target Compound Advantages :
    • The 4-ethoxyphenyl group improves solubility compared to chlorophenyl or trifluoromethyl analogues .
    • The fluorophenyl-oxadiazole moiety may enhance binding to halogen-sensitive targets (e.g., kinases, GPCRs) .
  • Limitations: No empirical data on bioavailability or toxicity is available in the provided evidence.

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